molecular formula C6H9FO3 B1519323 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid CAS No. 1150617-62-1

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1519323
CAS No.: 1150617-62-1
M. Wt: 148.13 g/mol
InChI Key: CGKBHMJXQWPYDK-UHFFFAOYSA-N
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Description

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid (CAS 1150617-62-1) is a fluorinated heterocyclic building block with the molecular formula C6H9FO3 and a molecular weight of 148.13 g/mol . This compound is valued in organic and medicinal chemistry research for its utility as a synthetic intermediate. The tetrahydropyran (Thp) scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability. In research applications, the tetrahydropyranyl group is well-known for its role as a protecting group for alcohols and other functional groups (such as thiols and carboxylic acids) in multistep synthetic routes, including peptide synthesis . Its key advantages include low cost, ease of introduction, stability under basic conditions, and facile removal under mildly acidic conditions . Furthermore, tetrahydropyran-4-carboxylic acid derivatives are recognized as useful starting materials or synthetic intermediates for pharmaceuticals and agrochemicals . As a fluorinated analog, this compound serves as a versatile building block for constructing more complex, fluorine-containing target molecules. Handle with appropriate precautions in a well-ventilated laboratory and wear suitable protective equipment. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluorooxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKBHMJXQWPYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654014
Record name 4-Fluorooxane-4-carboxylic acid
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Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-62-1
Record name 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
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Record name 4-Fluorooxane-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorooxane-4-carboxylic acid
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Biological Activity

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid is a compound belonging to the pyran family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C6H9FO3
  • Molecular Weight: 150.14 g/mol
  • CAS Number: 1150617-62-1
  • Physical Form: Solid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antioxidant, and cytotoxic agent.

Antibacterial Activity

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antibacterial properties. In a study evaluating several pyran derivatives, compounds similar to this compound demonstrated effective inhibition against various Gram-positive bacteria. For instance, specific derivatives showed lower IC50 values than standard antibiotics like ampicillin .

Antioxidant Activity

The antioxidant activity of this compound has also been assessed through DPPH radical scavenging assays. Compounds within this family displayed substantial free radical scavenging abilities, with some showing efficiencies comparable to known antioxidants such as BHT. The IC50 values for these activities were notably low, indicating strong antioxidant potential .

Cytotoxicity and Apoptosis Induction

In vitro studies using HCT-116 colorectal cancer cells have shown that certain derivatives of this compound can inhibit cell proliferation effectively. The mechanisms involved include the induction of apoptosis via caspase activation pathways. For example, compounds were found to significantly downregulate CDK2 protein expression, which is crucial for cell cycle regulation .

The biological mechanisms underlying the activity of this compound involve several pathways:

  • CDK2 Inhibition: This compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy due to its role in cell cycle progression.
  • Caspase Activation: Induction of apoptosis is facilitated through the activation of caspase pathways, particularly caspase-3, leading to programmed cell death in cancer cells.
  • Antioxidant Mechanisms: The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related cellular damage.

Case Studies and Research Findings

StudyFindings
Evaluated antibacterial and antioxidant activities; demonstrated lower IC50 values than ampicillin for certain derivatives.
Investigated antiproliferative effects on HCT-116 cells; reported significant apoptosis induction via caspase activation.
Analyzed structural variations in pyrans; highlighted potential for drug design targeting various biological pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-fluorotetrahydro-2H-pyran-4-carboxylic acid as a scaffold for developing inhibitors of serine/threonine kinases, particularly ERK kinases. These kinases play a crucial role in the signaling pathways associated with cancer cell proliferation and survival.

  • Case Study : Inhibitors derived from this compound have shown efficacy against various cancer types including melanoma and pancreatic cancer by disrupting the ERK signaling pathway, which is often overactive in malignant cells .

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of this compound exhibit neuroprotective properties, particularly against neuroblastoma cells.

  • Findings : Compounds synthesized from this compound displayed IC50_{50} values indicating significant cytotoxicity towards SH-SY5Y neuroblastoma cells, suggesting potential applications in treating neurodegenerative diseases .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex heterocycles. Its unique structure allows for various chemical transformations that can yield biologically active compounds.

  • Synthesis Example : Researchers have successfully utilized this acid in the microwave-assisted synthesis of pyran derivatives, demonstrating improved yields and reaction times compared to traditional methods .
Reaction TypeYield (%)Conditions
Microwave-assisted synthesis70%30-Gal with 4-hydroxyquinolones
Traditional methods62%-69%Varies

Fluorination Reactions

The presence of fluorine in its structure increases the lipophilicity and metabolic stability of synthesized compounds, making them attractive for drug development.

  • Application : Fluorinated heterocycles derived from this compound are being explored for their enhanced pharmacological profiles compared to their non-fluorinated counterparts .

Analytical Applications

This compound is also utilized in analytical chemistry for developing new methodologies for detecting and quantifying other pharmaceutical compounds.

  • Techniques Used : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to analyze samples containing this compound, aiding in quality control during drug formulation processes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Halogen vs. Alkyl/Aryl Groups : The fluorine atom in this compound increases acidity (pKa ~2–3) compared to the methyl-substituted analog (pKa ~4–5) due to its electron-withdrawing effect . Aryl-substituted derivatives (e.g., difluorophenyl, trifluoromethylphenyl) exhibit significantly higher molecular weights and altered solubility profiles, making them suitable for target-specific drug design .
  • Amino vs. Carboxylic Acid: The amino-substituted analog (C₆H₁₁NO₃) introduces basicity, enabling salt formation and enhanced water solubility, contrasting with the acidic carboxylic acid group in the parent compound .

Preparation Methods

Hydrolysis of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid Derivatives

A key synthetic route involves hydrolyzing 4-cyanotetrahydro-2H-pyran-4-carboxylic acid derivatives under acidic conditions to yield the corresponding carboxylic acid. This method is efficient and mild, suitable for introducing fluorine substituents at the 4-position.

  • Starting material: 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid or its substituted derivatives.
  • Reaction conditions: Acidic hydrolysis using inorganic acids such as sulfuric acid, hydrochloric acid, or phosphoric acid; alternatively, carboxylic acids or sulfonic acids can be used.
  • Temperature: Typically ambient to moderate heating (20–150 °C).
  • Outcome: Conversion of the nitrile group (-CN) to the carboxylic acid (-COOH) group with retention of the tetrahydropyran ring and fluorine substitution at the 4-position if present in the precursor.

This hydrolysis step is often the initial stage in the preparation of 4-fluorotetrahydro-2H-pyran-4-carboxylic acid and can be followed by further functional group transformations as needed.

Halogenation of Tetrahydropyran-4-carboxylic Acid Esters

Halogenation, specifically fluorination at the 4-position of the tetrahydropyran ring, is a critical step to obtain the fluorinated derivative. This is typically achieved via halogenation of tetrahydropyran-4-carboxylic acid or its esters.

  • Halogenating agents: Fluorine atom introduction can be done using reagents such as thionyl fluoride, or by halogen exchange reactions starting from other halogenated intermediates (chlorides, bromides).
  • Reaction conditions: The halogenation is carried out by mixing the acid or ester with the halogenating agent in an organic solvent under stirring.
  • Temperature: 0 to 150 °C, preferably 20 to 110 °C.
  • Isolation: The halogenated intermediate (tetrahydropyran-4-carboxylic acid halide) can be isolated by conventional methods such as extraction, filtration, and chromatography or used directly in subsequent amidation or hydrolysis steps without isolation.

The halogenation step is essential for introducing the fluorine atom at the desired position on the tetrahydropyran ring.

Catalytic Hydrogenation and Palladium-Catalyzed Coupling Reactions

Advanced synthetic routes involve palladium-catalyzed coupling reactions and hydrogenation steps to functionalize the tetrahydropyran ring and introduce fluorinated substituents.

  • Example: A procedure involving sodium hydride and triisopropylsilylthiol in tetrahydrofuran (THF) followed by palladium-catalyzed coupling with iodophenyl-substituted tetrahydropyran derivatives.
  • Catalysts: Tetrakis(triphenylphosphine)palladium is commonly used.
  • Reaction conditions: Reflux in toluene or ethanol under nitrogen atmosphere.
  • Follow-up: Hydrolysis of cyano groups to carboxamide or carboxylic acid functionalities using potassium hydroxide in tert-butanol or methanol with acidic workup.
  • Yield and Purification: Products are isolated by filtration, washing, and recrystallization to obtain pure this compound derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Temperature (°C) Catalysts/Notes Yield/Selectivity
Acidic Hydrolysis 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid Inorganic acids (H₂SO₄, HCl, H₃PO₄), sulfonic acids 20–150 Mild acidic conditions Efficient conversion to acid
Halogenation (Fluorination) Tetrahydropyran-4-carboxylic acid esters Thionyl fluoride, halogenating agents 0–150 (20–110 preferred) Organic solvents, stirring Intermediate halides isolated or used directly
Pd-Catalyzed Coupling & Hydrolysis 4-Cyano-4-substituted tetrahydropyran derivatives NaH, triisopropylsilylthiol, Pd(PPh₃)₄, KOH, tert-butanol Reflux (~80–110) Palladium catalyst, nitrogen atmosphere Moderate yields (~40–60%)
Thermal Decomposition of Spiro Compounds 2,7-Dioxaspiro[4.4]nonane-1,6-dione Alcohols, Al₂O₃ catalyst, inert gas 200–300 (220–270 preferred) Fixed-bed reactor, fractional distillation 60% selectivity for esters

Detailed Research Findings

  • The hydrolysis of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid derivatives under acidic conditions is a straightforward and scalable method to obtain the carboxylic acid function while preserving the tetrahydropyran ring and fluorine substituents. The choice of acid influences the reaction rate and purity of the product.

  • Halogenation steps employing thionyl chloride or oxalyl chloride are well-documented for converting carboxylic acids to acyl halides, which can then be transformed into amides or fluorinated derivatives. Fluorine introduction requires careful selection of fluorinating agents due to the high reactivity of fluorine.

  • Palladium-catalyzed cross-coupling reactions enable the introduction of fluorinated aryl groups onto the tetrahydropyran ring, expanding the chemical diversity of derivatives. These reactions require inert atmosphere and controlled temperature to achieve good yields and purity.

  • The thermal decomposition of spiro compounds is an industrially viable method for producing tetrahydropyran-4-carboxylic acid esters, which can be intermediates for fluorination. The process benefits from catalyst recycling and by-product recovery, enhancing economic feasibility.

Q & A

Q. Table 1: Comparison of Fluorinated vs. Non-Fluorinated Analogs

PropertyThis compoundTetrahydro-2H-pyran-4-carboxylic Acid
Melting Point (°C)87–89 87–89
Boiling Point (°C)264.5 264.5
pKa (predicted)~2.8–3.1~3.8–4.2
Solubility in DMSOHighModerate

Q. Table 2: Recommended Catalysts for Fluorination

ReagentConditionsYield (%)Reference
DASTCH2Cl2, −78°C, 2h75–80
Deoxo-FluorTHF, 0°C, 4h65–70
SelectfluorMeCN, RT, 12h50–55

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorotetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

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